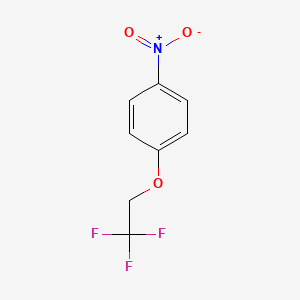

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene

Description

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS: 62149-35-3, CID: 2775769) is a fluorinated aromatic compound with the molecular formula C₈H₆F₃NO₃ . Its structure comprises a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the 4-position. The compound is synthesized via palladium-catalyzed C-O cross-coupling reactions, a method validated for analogous fluorinated aryl ethers . This approach ensures efficient formation of the ether bond under mild conditions (e.g., 100 °C for 2 hours), achieving yields comparable to structurally related derivatives (e.g., 76% for 1,4-bis(trifluoroethoxy)benzene) .

Key spectral data includes:

Properties

IUPAC Name |

1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYNEIXRXPMHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379685 | |

| Record name | 1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62149-35-3 | |

| Record name | 1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

Reduction: 4-(2,2,2-Trifluoroethoxy)aniline.

Substitution: 4-(2,2,2-Trifluoroethoxy)benzyl halides or ethers.

Oxidation: 4-(2,2,2-Trifluoroethoxy)nitrosobenzene.

Scientific Research Applications

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use .

Comparison with Similar Compounds

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 87014-28-6)

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (CAS: 87014-29-7)

- Structure : Nitro group at 1-position, trifluoroethoxy group at 3-position.

- Key Differences :

- Meta-substitution disrupts conjugation between substituents, altering electronic properties.

- Lower dipole moment compared to para isomers.

Substituent Variants

1-Nitro-4-(trifluoromethoxy)benzene (CAS: 103962-05-6)

- Structure : Trifluoromethoxy (-OCF₃) instead of trifluoroethoxy (-OCH₂CF₃).

- Molecular Formula: C₇H₄F₃NO₃.

- Key Differences :

- Smaller substituent size increases planarity and enhances electron-withdrawing effects.

- Higher thermal stability due to reduced steric strain.

1-chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0)

- Structure : Additional chlorine substituent at 2-position.

- Molecular Formula: C₇H₃ClF₃NO₃.

- Key Differences :

Extended Aromatic Systems

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS: 1019996-86-1)

- Structure : Biphenyl system with trifluoromethoxy and nitro groups.

- Molecular Formula: C₁₃H₈F₃NO₃.

- Key Differences :

- Extended conjugation alters UV-Vis absorption profiles.

- Higher molecular weight (275.20 g/mol) impacts solubility in polar solvents .

Biological Activity

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) and a trifluoroethoxy group (-OCH₂CF₃) attached to a benzene ring. The presence of these functional groups significantly influences its biological activity.

Biological Activity Overview

The biological activity of nitro compounds, including this compound, is diverse and includes:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can generate reactive intermediates that damage microbial DNA, leading to cell death. Studies have shown that similar nitro compounds exhibit varying degrees of effectiveness against bacteria and fungi .

- Anticancer Properties : Some nitro-substituted compounds demonstrate anticancer activity by interfering with cellular processes such as proliferation and apoptosis. Research indicates that certain nitro compounds can inhibit tumor growth in various cancer models .

- Anti-inflammatory Effects : Nitro compounds may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, some studies highlight the ability of nitro derivatives to inhibit inducible nitric oxide synthase (iNOS), a key player in inflammation .

This compound's mechanisms of action can be attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:

- DNA Damage : Nitro groups can undergo reduction to form reactive species that bind covalently to DNA, causing strand breaks and mutations .

- Enzyme Inhibition : Compounds with nitro groups may inhibit enzymes involved in metabolic pathways or inflammatory responses. For example, inhibition of COX-2 and IL-1β has been observed with certain nitro derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of related nitro compounds:

- Antimicrobial Studies : Research on 5-nitroimidazole derivatives demonstrated their effectiveness against various pathogens through the generation of toxic intermediates upon reduction . These findings suggest a similar potential for this compound.

- Anticancer Activity : A study investigated the effects of various nitro compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and tumor growth in xenograft models when treated with specific nitro derivatives .

- Inflammation Models : In vitro studies showed that certain nitro compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.